Kynuramine dihydrobromide

Overview

Description

Kynuramine dihydrobromide is an endogenously occurring amine . It is a fluorescent substrate of plasma amine oxidase . It inhibits both presynaptic and postsynaptic α-adrenoceptors in vitro . It has been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries .

Molecular Structure Analysis

The molecular formula of Kynuramine dihydrobromide is C9H14Br2N2O . Its molecular weight is 326.03 g/mol .Chemical Reactions Analysis

Kynuramine dihydrobromide is a substrate for the enzyme monoamine oxidase . The end product is the formation of fluorescence detectable 4-hydroxyquinoline (4-HOQ) measured in a fluorescence spectrophotometer at 380 nm .Scientific Research Applications

Neuroscience Research: Monoamine Oxidase Substrate

Kynuramine dihydrobromide serves as a substrate for the enzyme monoamine oxidase (MAO), which is crucial in neuroscience research . MAO plays a vital role in the catabolism of neurotransmitters such as serotonin and dopamine. By using kynuramine dihydrobromide, researchers can study MAO activity and its implications in neurological disorders like depression and Parkinson’s disease. The compound’s metabolism by MAO results in the formation of 4-hydroxyquinoline, a fluorescent product that can be quantified .

Pharmacology: Assessing MAO Inhibitors

In pharmacological studies, kynuramine dihydrobromide is used to evaluate the efficacy of MAO inhibitors . These inhibitors are significant in treating various psychiatric and neurological conditions. By measuring the inhibition of kynuramine dihydrobromide’s conversion to 4-hydroxyquinoline, researchers can determine the potency of MAO inhibitors, which are used as antidepressants and neuroprotective agents .

Toxicology: Neurotoxin Studies

Kynuramine dihydrobromide is instrumental in toxicology research, particularly in studying the metabolism of neurotoxins . It can be used to mimic the metabolic pathways of toxins like MPTP, a substance that induces Parkinson’s-like symptoms. Understanding the enzymatic conversion of such compounds helps in developing strategies to mitigate neurotoxicity .

Biochemistry: Enzyme Kinetics

In biochemistry, kynuramine dihydrobromide is utilized to investigate the kinetics of enzymatic reactions involving MAO . By monitoring the conversion rates of kynuramine dihydrobromide, scientists can gain insights into the enzyme’s mechanism of action and how it interacts with various substrates and inhibitors .

Chemical Synthesis: Fluorescent Probes

The fluorescent properties of the metabolites of kynuramine dihydrobromide make it valuable in chemical synthesis, where it’s used to create fluorescent probes . These probes are essential tools in molecular biology and analytical chemistry for visualizing and tracking biological processes.

Mechanism of Action

Target of Action

Kynuramine dihydrobromide primarily targets Monoamine Oxidase (MAO) enzymes, specifically MAO A and MAO B . These enzymes play a crucial role in the oxidative deamination of biogenic amines, neurotransmitters, and xenobiotic amines, contributing to the regulation of these active substances in mammalian organisms .

Mode of Action

Kynuramine dihydrobromide acts as a fluorescent substrate for plasma amine oxidase . It interacts with its targets (MAO A and B) through a process of oxidative deamination . This interaction results in the production of hydrogen peroxide (H2O2) and aldehydes, which are risk factors for oxidative injury .

Biochemical Pathways

The compound is involved in the kynurenine pathway , which is responsible for the metabolism of the essential amino acid tryptophan . The kynurenine pathway can be grouped into three separate branches. The first one is involved in the initiation of tryptophan metabolism and kynurenine production. Once kynurenine is produced, it can enter two other branches of the kynurenine pathway, leading to the formation of xanthurenic acid (XaA) and/or kynurenic acid (KA) .

Pharmacokinetics

The end product of this metabolism is the formation of fluorescence detectable 4-hydroxyquinoline (4-HQ), which can be measured in a fluorescence spectrophotometer at 380 nm .

Result of Action

Kynuramine dihydrobromide has been shown to inhibit both presynaptic and postsynaptic α-adrenoceptors in vitro . It has also been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries . In vivo, it has been observed to facilitate lordosis behavior in estrogen-primed ovariectomized rats and increase heart rate and blood pressure in rats .

Safety and Hazards

properties

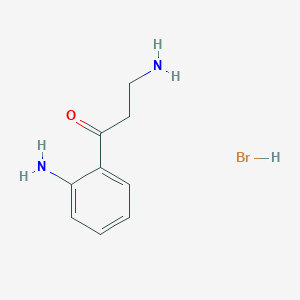

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPVVZSYBUIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585195 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kynuramine dihydrobromide | |

CAS RN |

304-47-2 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

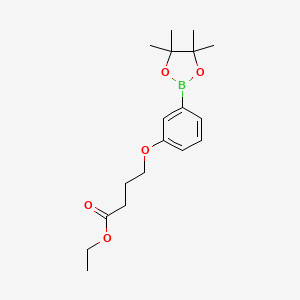

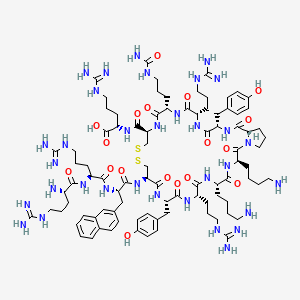

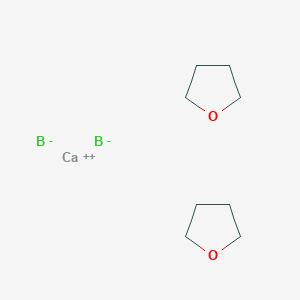

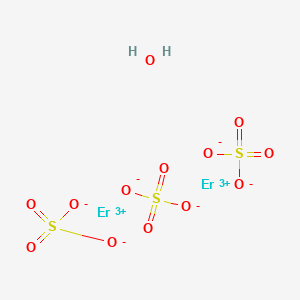

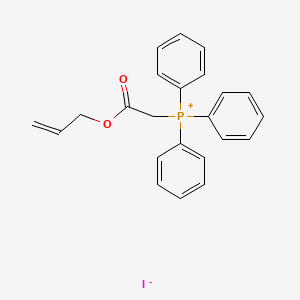

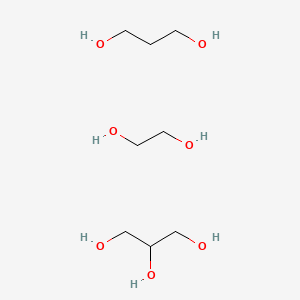

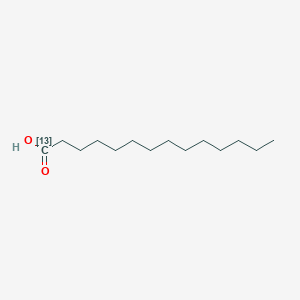

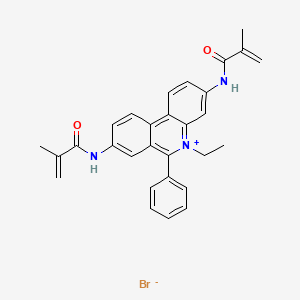

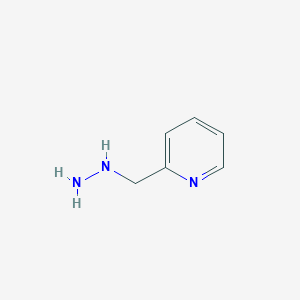

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

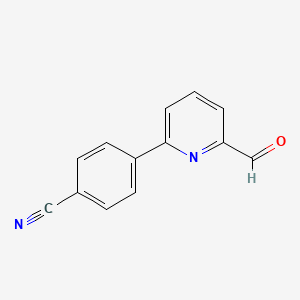

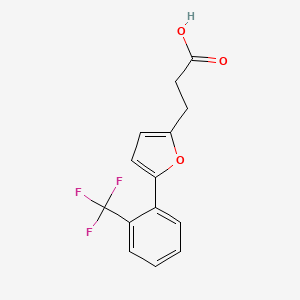

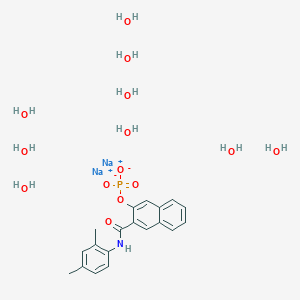

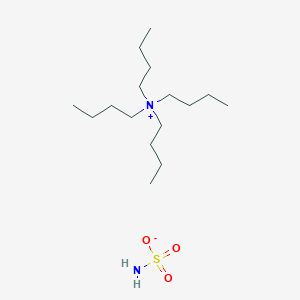

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)